molecular formula C19H20N6O3S2 B2596632 6-(piperidin-1-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)pyridazine-3-carboxamide CAS No. 1396872-64-2

6-(piperidin-1-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)pyridazine-3-carboxamide

Cat. No.: B2596632
CAS No.: 1396872-64-2
M. Wt: 444.53
InChI Key: JJTBPQPVNTVWQH-UHFFFAOYSA-N
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Description

6-(piperidin-1-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)pyridazine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including a piperidine ring, a thiazole ring, and a sulfamoyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(piperidin-1-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)pyridazine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine moiety is often introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with a halogenated pyridazine intermediate.

    Attachment of the Thiazole Ring: The thiazole ring can be incorporated through cyclization reactions involving thioamides and α-haloketones.

    Sulfamoylation: The sulfamoyl group is typically introduced by reacting the intermediate compound with sulfamoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and thiazole rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the nitro groups or other reducible functionalities using agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, catalytic hydrogenation.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring may yield N-oxide derivatives, while reduction of nitro groups can produce amines.

Scientific Research Applications

Chemistry

In chemistry, 6-(piperidin-1-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)pyridazine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to modulate biological pathways.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(piperidin-1-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s ability to bind to these targets can modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-(piperidin-1-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)pyridazine-3-carboxamide: shares similarities with other pyridazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

6-piperidin-1-yl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O3S2/c26-18(16-8-9-17(23-22-16)25-11-2-1-3-12-25)21-14-4-6-15(7-5-14)30(27,28)24-19-20-10-13-29-19/h4-10,13H,1-3,11-12H2,(H,20,24)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTBPQPVNTVWQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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